Cas no 2411325-64-7 ((2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide)

(2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide is a synthetic organic compound featuring a benzo[7]annulene core substituted with dimethoxy and tetrahydro groups, coupled with a (2E)-4-(dimethylamino)but-2-enamide side chain. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its rigid aromatic system and flexible amine-containing side chain. The compound’s stereochemistry (E-configuration) and dimethylamino group may enhance binding affinity and solubility. Its synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship studies. Suitable for research applications, it offers a balance of stability and reactivity for exploratory pharmacological investigations.
(2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide structure
2411325-64-7 structure
Product Name:(2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide
CAS No:2411325-64-7
MF:C19H28N2O3
MW:332.437225341797
CID:5781313
PubChem ID:165767868
Update Time:2025-05-23

(2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2411325-64-7
    • (2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide
    • Z3952173994
    • EN300-26591971
    • Inchi: 1S/C19H28N2O3/c1-21(2)11-7-10-19(22)20-16-9-6-5-8-14-12-17(23-3)18(24-4)13-15(14)16/h7,10,12-13,16H,5-6,8-9,11H2,1-4H3,(H,20,22)/b10-7+
    • InChI Key: SEWYXHNKMNYSIJ-JXMROGBWSA-N
    • SMILES: O(C)C1C(=CC2CCCCC(C=2C=1)NC(/C=C/CN(C)C)=O)OC

Computed Properties

  • Exact Mass: 332.20999276g/mol
  • Monoisotopic Mass: 332.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 50.8Ų

(2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26591971-0.05g
(2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide
2411325-64-7 95.0%
0.05g
$246.0 2025-03-20

(2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide Related Literature

Additional information on (2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide

Compound CAS No. 2411325-64-7: (2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide

The compound with CAS No. 2411325-64-7, known as (2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.

Structure and Synthesis: The molecule features a benzo[7]annulen core, which is a polycyclic aromatic system with seven-membered rings. The presence of dimethoxy groups at positions 2 and 3 introduces electron-donating effects, enhancing the compound's reactivity and stability. The butenamide moiety attached to the benzo[7]annulen core contributes to the molecule's flexibility and ability to form hydrogen bonds. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving palladium-catalyzed couplings and enantioselective amide formations.

Chemical Properties: This compound exhibits remarkable thermal stability and solubility in organic solvents. Its UV-vis absorption properties make it a candidate for applications in optoelectronic materials. Additionally, the compound's nucleophilic aromatic substitution reactivity has been explored in recent studies, highlighting its potential as an intermediate in the synthesis of more complex molecules.

Biological Activity: Research into the biological activity of this compound has revealed its potential as a modulator of G-protein coupled receptors (GPCRs). Studies conducted in vitro have shown that it can interact with specific receptor subtypes, making it a promising lead compound for drug development targeting neurological disorders. Furthermore, its ability to inhibit certain enzymes involved in inflammation pathways has been documented in recent pharmacological studies.

Applications: The versatility of this compound extends beyond pharmacology into materials science. Its use as a precursor for advanced polymers and as a building block for supramolecular architectures has been explored in cutting-edge research. Additionally, its role as a ligand in metalloenzyme mimics has opened new avenues for catalytic applications.

Safety and Handling: As with any chemical compound, proper handling procedures are essential to ensure safety. This compound should be stored in a cool, dry place away from direct sunlight and handled using appropriate personal protective equipment (PPE). Recent guidelines emphasize the importance of minimizing exposure through ventilation systems and controlled environments.

In conclusion, the compound (2E)-N-{2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}-4-(dimethylamino)but-2-enamide (CAS No. 2411325-64-7) represents a significant advancement in modern organic chemistry. Its unique properties and diverse applications continue to make it a focal point for researchers across various disciplines.

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